Tert-butyl 4-methyl-4-(2-((tetrahydropyrimidin-2(1H)-ylidene)amino)thiazol-4-YL)piperidine-1-carboxylate

Description

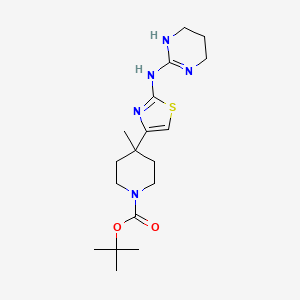

Tert-butyl 4-methyl-4-(2-((tetrahydropyrimidin-2(1H)-ylidene)amino)thiazol-4-YL)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core modified with a tert-butyl carboxylate group, a methyl substituent, and a thiazole ring linked to a tetrahydropyrimidin-ylideneamino moiety.

Properties

Molecular Formula |

C18H29N5O2S |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

tert-butyl 4-methyl-4-[2-(1,4,5,6-tetrahydropyrimidin-2-ylamino)-1,3-thiazol-4-yl]piperidine-1-carboxylate |

InChI |

InChI=1S/C18H29N5O2S/c1-17(2,3)25-16(24)23-10-6-18(4,7-11-23)13-12-26-15(21-13)22-14-19-8-5-9-20-14/h12H,5-11H2,1-4H3,(H2,19,20,21,22) |

InChI Key |

BHNVXQWUALWJIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CSC(=N2)NC3=NCCCN3 |

Origin of Product |

United States |

Biological Activity

Tert-butyl 4-methyl-4-(2-((tetrahydropyrimidin-2(1H)-ylidene)amino)thiazol-4-YL)piperidine-1-carboxylate (CAS Number: 2135331-37-0) is a complex organic compound with potential biological activity. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₉N₅O₂S |

| Molecular Weight | 379.5 g/mol |

| CAS Number | 2135331-37-0 |

Structure

The compound features a piperidine ring, a thiazole moiety, and a tetrahydropyrimidine structure, which contribute to its potential biological activity.

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing the release of pro-inflammatory cytokines.

- Receptor Modulation : The structural components may interact with various receptors, influencing cellular signaling pathways associated with pain and inflammation.

- Antimicrobial Properties : Some derivatives of similar compounds have shown antimicrobial activity, suggesting potential applications in treating infections.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the release of interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)/ATP-stimulated human macrophages. For example:

- At a concentration of 10 µM, the compound exhibited a significant reduction in IL-1β release by approximately 19.4% .

In Vivo Studies

Limited in vivo studies have been conducted. However, related compounds have shown promise in animal models for reducing inflammation and pain. Further research is needed to evaluate the efficacy and safety of this compound in live subjects.

Case Study 1: Anti-inflammatory Effects

A study published in Molecules highlighted the anti-inflammatory potential of similar piperidine derivatives. The research found that modifications to the piperidine structure could enhance anti-inflammatory activity, suggesting that this compound might also possess similar properties .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of thiazole-containing compounds. Results indicated that certain thiazole derivatives exhibited significant antimicrobial activity against various bacterial strains. This suggests that this compound could be further investigated for its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Stability

- Compound C (): tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate Key Features: Cyclopropylamino and methylthio groups on pyrimidine. In contrast, the target compound’s tetrahydropyrimidin-ylidene group balances hydrophilicity and hydrogen-bond donor capacity .

- Compound D (): tert-Butyl 4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate Key Features: Ethoxy and methylamino substituents. Comparison: Ethoxy groups improve metabolic stability but may limit solubility. The target compound’s fused tetrahydropyrimidine ring could confer conformational rigidity, optimizing target engagement .

Research Findings and Implications

- Synthetic Challenges: High-yield steps (e.g., 97% in Compound A) contrast with lower yields in subsequent reactions, underscoring the need for optimized purification or intermediate stabilization—a consideration for scaling the target compound’s synthesis .

- Bioactivity Predictions: The tetrahydropyrimidin-ylideneamino group in the target compound likely enhances interactions with enzymatic active sites compared to sulfonyl (Compound A) or ethoxy (Compound D) groups, as seen in kinase inhibitor scaffolds .

- Physicochemical Properties: Structural variations influence solubility and stability. For example, Compound C’s methylthio group increases lipophilicity, while Compound B’s pyridinyl-thiazole may improve target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.